3-hydroxy-2-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]inden-1-one
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Overview
Description
3-hydroxy-2-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]inden-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-hydroxy-2-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]inden-1-one involves multiple steps. One common synthetic route includes the reaction of 2-hydroxy-5-nitroaniline with methyl isocyanide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-hydroxy-2-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-hydroxy-2-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications are being explored due to its diverse biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]inden-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
Compared to these compounds, 3-hydroxy-2-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]inden-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
3-hydroxy-2-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-9(18-13-8-10(19(23)24)6-7-14(13)20)15-16(21)11-4-2-3-5-12(11)17(15)22/h2-8,20-21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUHRCOGEBLZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1)[N+](=O)[O-])O)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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